molecular formula C4H10O4S B091984 Sulfuric acid hydrogen tert-butyl ester CAS No. 17011-26-6

Sulfuric acid hydrogen tert-butyl ester

Cat. No.: B091984
CAS No.: 17011-26-6
M. Wt: 154.19 g/mol
InChI Key: FVBHYZVVSXFCOO-UHFFFAOYSA-N
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Description

Sulfuric acid hydrogen tert-butyl ester is an organic compound that belongs to the class of organosulfates. It is characterized by the presence of a tert-butyl group attached to a hydrogen sulfate moiety. This compound is known for its role as a sulfating agent, which makes it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfuric acid hydrogen tert-butyl ester can be synthesized through the esterification of sulfuric acid with tert-butyl alcohol. The reaction typically involves the addition of tert-butyl alcohol to sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product .

Industrial Production Methods: In industrial settings, the production of tert-butyl hydrogen sulfate involves the use of high-purity sulfuric acid and tert-butyl alcohol. The reaction is carried out in large reactors with efficient cooling systems to maintain the desired temperature range. The product is then purified through distillation or crystallization to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: Sulfuric acid hydrogen tert-butyl ester primarily undergoes electrophilic substitution reactions. In these reactions, the sulfur atom in the compound acts as an electrophile, attacking the carbon atoms in organic molecules to introduce sulfonic acid groups.

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include organic molecules with nucleophilic sites. The reaction conditions typically involve mild temperatures and the presence of a solvent to facilitate the reaction.

    Oxidation and Reduction: While tert-butyl hydrogen sulfate is not commonly involved in oxidation or reduction reactions, it can participate in such reactions under specific conditions.

Major Products: The major products formed from the reactions of tert-butyl hydrogen sulfate are sulfonated organic compounds. These products are valuable intermediates in the synthesis of various chemicals and pharmaceuticals.

Scientific Research Applications

Sulfuric acid hydrogen tert-butyl ester is widely used in scientific research due to its ability to introduce sulfonic acid groups into organic molecules. This property enhances the solubility and reactivity of the molecules, making them suitable for various applications.

Applications in Chemistry:

    Synthesis of Sulfonated Compounds: Used as a reagent to introduce sulfonic acid groups into organic molecules.

    Catalysis: Acts as a catalyst in certain organic reactions, enhancing reaction rates and yields.

Applications in Biology and Medicine:

    Drug Development: Utilized in the synthesis of sulfonated drugs, which often exhibit improved pharmacokinetic properties.

    Biochemical Research: Employed in the modification of biomolecules to study their functions and interactions.

Applications in Industry:

Mechanism of Action

Sulfuric acid hydrogen tert-butyl ester exerts its effects through a mechanism known as electrophilic substitution. In this process, the sulfur atom in the compound acts as an electrophile, attacking the carbon atoms in organic molecules to form sulfonic acid groups. This reaction enhances the solubility and reactivity of the organic molecules, making them more suitable for various applications.

Comparison with Similar Compounds

Uniqueness of Tert-butyl Hydrogen Sulfate: Sulfuric acid hydrogen tert-butyl ester is unique due to its specific tert-butyl group, which imparts distinct chemical properties. This compound is particularly effective as a sulfating agent, making it valuable in the synthesis of sulfonated compounds. Its ability to enhance the solubility and reactivity of organic molecules sets it apart from other similar compounds.

Properties

CAS No.

17011-26-6

Molecular Formula

C4H10O4S

Molecular Weight

154.19 g/mol

IUPAC Name

tert-butyl hydrogen sulfate

InChI

InChI=1S/C4H10O4S/c1-4(2,3)8-9(5,6)7/h1-3H3,(H,5,6,7)

InChI Key

FVBHYZVVSXFCOO-UHFFFAOYSA-N

SMILES

CC(C)(C)OS(=O)(=O)O

Canonical SMILES

CC(C)(C)OS(=O)(=O)O

Synonyms

Sulfuric acid hydrogen tert-butyl ester

Origin of Product

United States

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